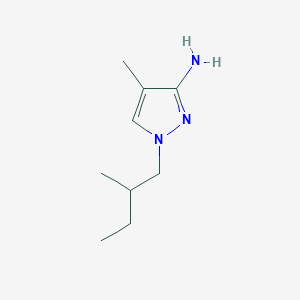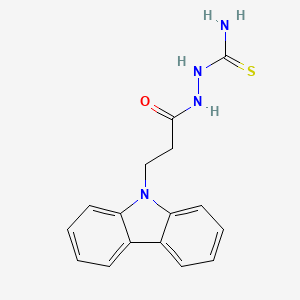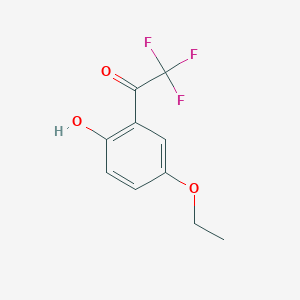
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through the reaction of 5-ethoxy-2-hydroxybenzaldehyde with trifluoroacetic anhydride, followed by further reactions to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Análisis De Reacciones Químicas
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-ethoxy-2-hydroxyacetophenone and 5-ethoxy-2-hydroxybenzaldehyde share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one imparts unique chemical and physical properties, making it distinct from other related compounds.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h3-5,14H,2H2,1H3 |
Clave InChI |
CMRFWWLTDQBDHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




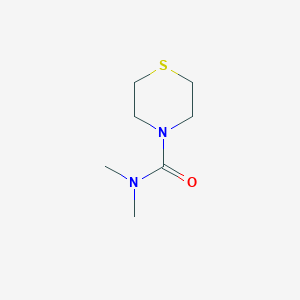
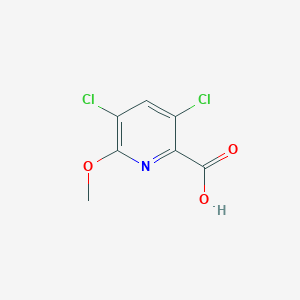
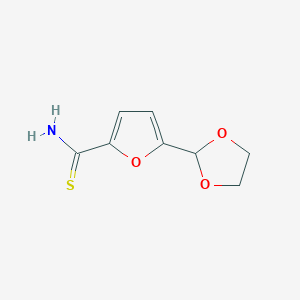
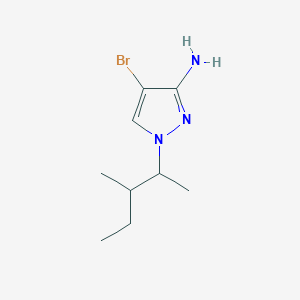


![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)


